1H-Indazole, 3-(4-methyl-1-piperazinyl)-6-nitro-, monohydrochloride
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Overview
Description
1H-Indazole, 3-(4-methyl-1-piperazinyl)-6-nitro-, monohydrochloride is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring. This particular compound features a nitro group at the 6-position and a 4-methyl-1-piperazinyl group at the 3-position, with a monohydrochloride salt form.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-indazole as the core structure.
Nitration Reaction: The indazole core undergoes nitration to introduce the nitro group at the 6-position. This is usually achieved using nitric acid and sulfuric acid under controlled temperature conditions.
Piperazine Addition: The 4-methyl-1-piperazinyl group is introduced through a nucleophilic substitution reaction. Piperazine is reacted with the nitro-substituted indazole in the presence of a suitable catalyst.
Acidification: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes. Large reactors and continuous flow systems are used to ensure consistent quality and yield. Purification steps such as recrystallization and chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different biological activities.
Substitution Reactions: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrogen gas, or catalytic hydrogenation.
Substitution: Alkyl halides, strong bases.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amino derivatives, hydrazine derivatives.
Substitution Products: Alkylated piperazine derivatives.
Scientific Research Applications
1H-Indazole, 3-(4-methyl-1-piperazinyl)-6-nitro-, monohydrochloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors involved in biological processes.
Pathways: The nitro group can participate in redox reactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
Indazole: Similar core structure but lacks the nitro and piperazine groups.
Piperazine derivatives: Similar piperazine group but different core structures.
Nitro compounds: Similar nitro group but different core structures.
Uniqueness: 1H-Indazole, 3-(4-methyl-1-piperazinyl)-6-nitro-, monohydrochloride is unique due to its combination of the indazole core, nitro group, and piperazine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
121879-78-5 |
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Molecular Formula |
C12H16ClN5O2 |
Molecular Weight |
297.74 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)-6-nitro-1H-indazole;hydrochloride |
InChI |
InChI=1S/C12H15N5O2.ClH/c1-15-4-6-16(7-5-15)12-10-3-2-9(17(18)19)8-11(10)13-14-12;/h2-3,8H,4-7H2,1H3,(H,13,14);1H |
InChI Key |
LQWICVILKCINEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NNC3=C2C=CC(=C3)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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